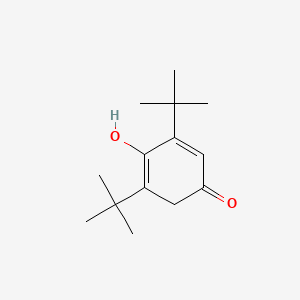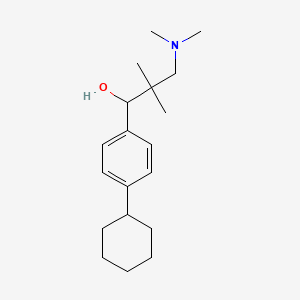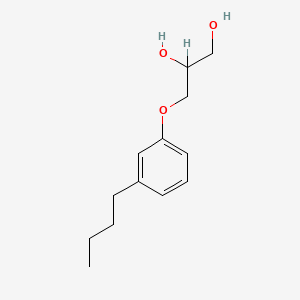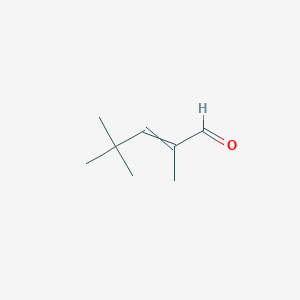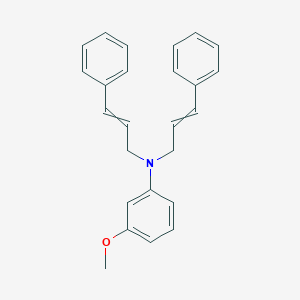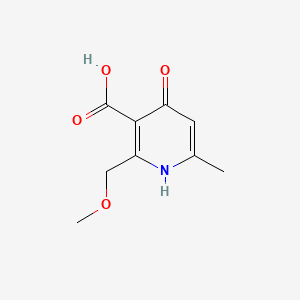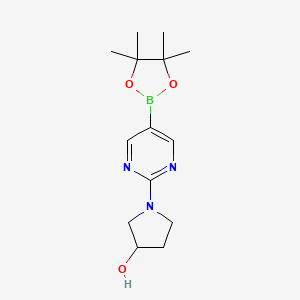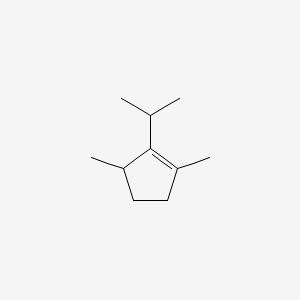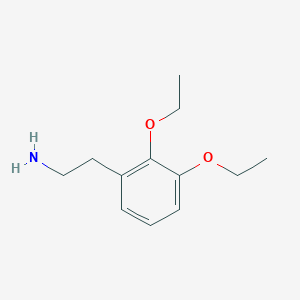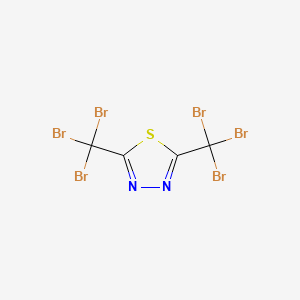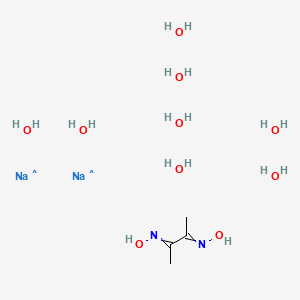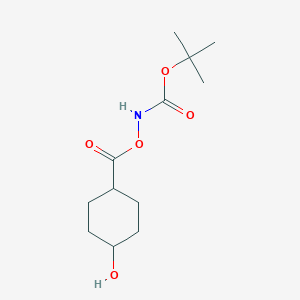![molecular formula C7H7F6NO B13946865 Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- CAS No. 50837-76-8](/img/structure/B13946865.png)
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is a specialized organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- typically involves the reaction of 2-methyl aziridine with a trifluoromethyl-containing reagent. One common method is the reaction of 2-methyl aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-opened products: Depending on the nucleophile used, various amine, alcohol, or thiol derivatives can be formed.
Substituted products: New compounds with different functional groups replacing the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- involves its high reactivity due to the ring strain of the aziridine ring and the electron-withdrawing effects of the trifluoromethyl groups. These properties make the compound highly reactive towards nucleophiles, leading to ring-opening reactions and the formation of new products. The trifluoromethyl groups also enhance the compound’s stability and bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine, 2-methyl-: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
Azetidine: A four-membered nitrogen-containing heterocycle with different ring strain and reactivity.
Hexafluoroisopropyl methacrylate: Contains trifluoromethyl groups but lacks the aziridine ring structure.
Uniqueness
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is unique due to the combination of the aziridine ring and trifluoromethyl groups. This combination imparts high reactivity, stability, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
50837-76-8 |
|---|---|
Molekularformel |
C7H7F6NO |
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-(2-methylaziridin-1-yl)-2-(trifluoromethyl)propan-1-one |
InChI |
InChI=1S/C7H7F6NO/c1-3-2-14(3)5(15)4(6(8,9)10)7(11,12)13/h3-4H,2H2,1H3 |
InChI-Schlüssel |
CQIVONYCAIRMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


